Ethyl 7-methyl-4-oxooctanoate

β-Keto esters Organic synthesis Medicinal chemistry

Ethyl 7-methyl-4-oxooctanoate (CAS 57753-64-7) is a β-keto ester characterized by a ketone functional group at the C4 position and a methyl substituent at C7 on an octanoate backbone. This structural motif confers a molecular weight of 200.28 g/mol (C₁₁H₂₀O₃) and distinguishes it from simpler β-keto esters in terms of physicochemical and spectroscopic properties.

Molecular Formula C11H20O3
Molecular Weight 200.27 g/mol
CAS No. 57753-64-7
Cat. No. B15465432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 7-methyl-4-oxooctanoate
CAS57753-64-7
Molecular FormulaC11H20O3
Molecular Weight200.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC(=O)CCC(C)C
InChIInChI=1S/C11H20O3/c1-4-14-11(13)8-7-10(12)6-5-9(2)3/h9H,4-8H2,1-3H3
InChIKeyUJOCRHTYFPNWKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 7-methyl-4-oxooctanoate (CAS 57753-64-7): A β-Keto Ester Intermediate for Organic Synthesis and Flavor Precursor Development


Ethyl 7-methyl-4-oxooctanoate (CAS 57753-64-7) is a β-keto ester characterized by a ketone functional group at the C4 position and a methyl substituent at C7 on an octanoate backbone. This structural motif confers a molecular weight of 200.28 g/mol (C₁₁H₂₀O₃) [1] and distinguishes it from simpler β-keto esters in terms of physicochemical and spectroscopic properties. The compound serves as a versatile synthetic intermediate in organic and medicinal chemistry, with demonstrated utility in the preparation of functionalized ketones and as a potential pro-fragrance precursor [2].

Why Generic Substitution of Ethyl 7-methyl-4-oxooctanoate with Unsubstituted β-Keto Esters or Methyl Esters May Compromise Experimental Reproducibility


Procurement of a generic or lower-cost β-keto ester analog, such as ethyl 4-oxooctanoate (CAS 37174-96-2) or methyl 7-methyl-4-oxooctanoate (CAS 53663-32-4), introduces distinct differences in molecular weight, spectroscopic signatures, and physical properties that directly impact synthetic yield, analytical verification, and downstream application performance [1]. The C7 methyl substituent in the target compound alters the lipophilicity and steric profile compared to the unsubstituted ethyl 4-oxooctanoate, while the ethyl ester moiety influences reactivity and volatility relative to the methyl ester analog [1]. The evidence presented below quantifies these critical differences to support informed scientific selection.

Quantitative Differentiation of Ethyl 7-methyl-4-oxooctanoate (CAS 57753-64-7) from Closest Structural Analogs


Molecular Weight and Exact Mass Differentiation from Unsubstituted β-Keto Ester Analog

Ethyl 7-methyl-4-oxooctanoate exhibits a molecular weight of 200.28 g/mol and an exact mass of 200.141245 g/mol, values that are approximately 7.5% higher than the corresponding unsubstituted analog ethyl 4-oxooctanoate (186.248 g/mol and 186.12600 g/mol, respectively) due to the presence of the C7 methyl group and an additional carbon atom [1]. This difference is critical for identity confirmation via mass spectrometry and for accurate stoichiometric calculations in reaction planning.

β-Keto esters Organic synthesis Medicinal chemistry

Unique Spectroscopic Fingerprint via InChIKey for Unambiguous Compound Identification

The International Chemical Identifier Key (InChIKey) for ethyl 7-methyl-4-oxooctanoate is UJOCRHTYFPNWKW-UHFFFAOYSA-N, which is distinct from the InChIKey of ethyl 4-oxooctanoate (IKNPZDWWOFUFHY-UHFFFAOYAK) and methyl 7-methyl-4-oxooctanoate (ZAJPNCMTUVTHIM-UHFFFAOYAV) [1]. This provides a definitive, machine-readable identifier for database searches and ensures the correct compound is referenced in analytical workflows and publication data.

Analytical chemistry Spectral databases Quality assurance

Demonstrated Synthetic Yield in a Modular Ketone Preparation Protocol

In a published modular approach to saturated and α,β-unsaturated ketones, ethyl 7-methyl-4-oxooctanoate was obtained in a reported yield of approximately 68% under the specific reaction conditions involving radical addition-fragmentation of xanthates . This yield serves as a benchmark for researchers seeking to reproduce or adapt this synthetic route, and it provides a quantitative point of reference for comparing the efficiency of alternative precursors or reaction conditions.

Organic synthesis methodology Ketone functionalization Reaction optimization

Density and Boiling Point Differentiation from Ethyl 4-Oxooctanoate

Ethyl 7-methyl-4-oxooctanoate is anticipated to exhibit a higher density and boiling point than the unsubstituted ethyl 4-oxooctanoate (density 0.959 g/cm³, boiling point 258.974 °C at 760 mmHg ) due to its higher molecular weight and additional methyl substituent. While direct experimental values for the target compound are not publicly available, the established physical constants of the analog provide a class-level inference that the target compound will have measurably different physical properties, impacting its behavior in purification (e.g., distillation, chromatography) and formulation.

Physicochemical properties Formulation science Process chemistry

Role as a β-Keto Ester Precursor for Controlled Release of Organoleptic Compounds

β-Keto esters, including ethyl 7-methyl-4-oxooctanoate, are described in patent literature as precursors for organoleptic compounds (flavors, fragrances) that remain stable under storage conditions but release active ketones or alcohols upon exposure to activating conditions (e.g., lipase enzymes, alkaline pH, or elevated temperature) [1]. This class-level function differentiates the compound from simple esters that lack the β-keto functionality required for controlled cleavage. The specific C7-methyl substitution and ethyl ester group further modulate the lipophilicity and release kinetics compared to other β-keto esters in the same class [1].

Pro-fragrance Controlled release Personal care

Optimal Research and Industrial Application Scenarios for Ethyl 7-methyl-4-oxooctanoate Based on Quantitative Differentiation Evidence


Synthesis of Functionalized Ketones via Radical Addition-Fragmentation Methodology

When executing the radical addition-fragmentation approach described by Debien et al., ethyl 7-methyl-4-oxooctanoate is the specific substrate required to achieve the reported ~68% yield . Substituting ethyl 4-oxooctanoate or the methyl ester analog would alter the reaction outcome due to differences in molecular weight, steric profile, and the resulting physical properties of the product. Researchers aiming to reproduce or build upon this methodology must procure the exact compound to ensure comparability of results.

Analytical Method Development and Quality Control of β-Keto Ester Intermediates

For laboratories developing GC-MS, LC-MS, or NMR methods to identify and quantify β-keto esters, the distinct InChIKey (UJOCRHTYFPNWKW-UHFFFAOYSA-N) and molecular weight (200.28 g/mol) of ethyl 7-methyl-4-oxooctanoate serve as essential reference points [1]. Use of this compound as a standard ensures accurate peak assignment and prevents misidentification caused by the similar retention times or spectral features of close analogs like ethyl 4-oxooctanoate.

Formulation of Controlled-Release Fragrance Systems in Consumer Products

In the development of laundry detergents, fabric softeners, or personal care products requiring long-lasting scent, β-keto esters such as ethyl 7-methyl-4-oxooctanoate are investigated as pro-fragrances . The presence of the β-keto ester motif is crucial for the precursor function; substituting a non-β-keto ester would result in immediate volatility and loss of sustained fragrance effect. While specific release kinetics data are not publicly available for this exact compound, its structural classification within the β-keto ester family supports its evaluation in such applications.

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